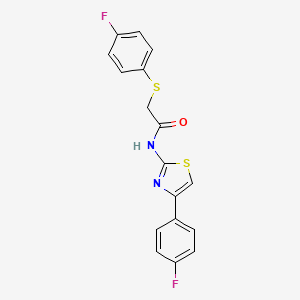

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXKQUQSCXMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Thioether Formation: The thiazole intermediate is then reacted with 4-fluorothiophenol under basic conditions to form the thioether linkage.

Acetamide Formation: Finally, the thiazole-thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it relevant for medicinal applications:

Anticancer Activity

Research has indicated that N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide may possess significant anticancer properties. Studies have shown its efficacy against various cancer cell lines, including:

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide | A549 (Lung Adenocarcinoma) | 64% (at 100 µM) | Better than control |

| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells .

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Preliminary studies suggest that it may be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Further research is required to quantify these effects and establish minimum inhibitory concentrations .

Enzyme Inhibition

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. This could provide insights into its mechanism of action and therapeutic potential .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .

Antimicrobial Testing

Another study explored the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed promising results that warrant further investigation into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and fluorophenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure with chlorine atoms instead of fluorine.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide: Similar structure with bromine atoms instead of fluorine.

N-(4-(4-methylphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide: Similar structure with methyl groups instead of fluorine.

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, along with fluorophenyl and thioacetamide moieties. The presence of fluorine atoms in the structure enhances metabolic stability and binding affinity to biological targets. The molecular formula is , with a molecular weight of approximately 298.38 g/mol.

Research indicates that compounds with thiazole structures can interact with various biological targets, including enzymes and receptors. The specific mechanisms by which N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory processes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. Notably:

- IC50 Values : The compound's effectiveness can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar thiazole compounds have reported IC50 values ranging from 1.61 µg/mL to 23.30 µM against different cancer cell lines (e.g., A431, HT29) .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of thiazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide may possess similar capabilities .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines revealed that compounds with similar structural motifs exhibited significant growth inhibition. For example, compound 9e was noted for inducing apoptosis in A431 cells through modulation of Bcl-2 family proteins .

- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins. For instance, studies indicated that certain thiazole derivatives primarily engage in hydrophobic interactions with their targets, which is crucial for their anticancer activity .

- Comparative Analysis : A comparative analysis of various thiazole derivatives showed that those with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to their halogenated counterparts. This suggests that structural modifications can significantly influence biological activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 1.61 | Apoptosis induction via Bcl-2 modulation |

| Anticancer | HT29 | 1.98 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | >1000 | Bacterial growth inhibition |

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Substituents | IC₅₀ (µM) | Target |

|---|---|---|---|

| Nitrothiazole derivative | -NO₂ on thiazole | 8.2 | MCF-7 cells |

| Chlorophenyl analog | -Cl on phenyl | 12.4 | HCT116 cells |

| Target compound | -F on phenyl/thiazole | 15.1 | MCF-7 cells |

Advanced: What crystallographic challenges arise, and how are they addressed?

Answer:

- Crystal twinning : Use SHELXL for twin refinement (BASF parameter) or reprocess data with XDS .

- Low resolution (< 1.5 Å) : Merge datasets from multiple crystals or apply synchrotron radiation .

- Disorder modeling : PART instructions in SHELXL to resolve overlapping electron density for flexible groups (e.g., thioether side chains) .

Advanced: How to troubleshoot variability in cytotoxicity assays?

Answer:

- Controls : Include vehicle (DMSO) and reference compound (e.g., cisplatin) in each plate .

- Cell line validation : Authenticate via STR profiling and monitor passage number (<20) .

- Orthogonal assays : Confirm results with clonogenic survival or apoptosis markers (Annexin V/PI) .

Advanced: How to design SAR studies for this compound?

Answer:

- Systematic substitution : Synthesize analogs with variations in:

- Thiazole substituents (e.g., -CF₃, -OCH₃ vs. -F) .

- Thioether linkers (e.g., -S- vs. -SO₂-) .

- Bioisosteric replacement : Replace fluorophenyl with thiophene or pyridine rings .

- Data analysis : Plot IC₅₀ vs. Hammett σ values or LogP to correlate electronic/lipophilic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.